molecular formula C20H29N3O3S2 B3316854 2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide CAS No. 954702-08-0

2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B3316854
CAS No.: 954702-08-0
M. Wt: 423.6 g/mol
InChI Key: VUFWTJIOAHYBAP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate (CAS: 1181404-95-4) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an aminooxy (-ONH₂) functional moiety. Its molecular formula is C₈H₁₈N₂O₃, with a molecular weight of 202.24 g/mol. The compound is structurally characterized by a propan-2-yl backbone substituted with an aminooxy group and a Boc-protected amine (Fig. 1). This dual functionality renders it valuable in organic synthesis, particularly in oxime ligation reactions and peptide modifications, where the aminooxy group facilitates selective conjugation with carbonyl-containing molecules.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S2/c1-22-9-11-23(12-10-22)20(18-7-13-27-16-18)15-21-28(24,25)14-8-17-3-5-19(26-2)6-4-17/h3-7,13,16,20-21H,8-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFWTJIOAHYBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected carbamates is vast. Below, tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is compared with analogous compounds in terms of molecular features, reactivity, and applications.

Structural Features and Functional Groups

Table 1: Structural Comparison of Selected Boc-Protected Carbamates

Compound Name (CAS) Molecular Formula Key Functional Groups Substituents/Backbone Reference
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate (1181404-95-4) C₈H₁₈N₂O₃ Boc, aminooxy (-ONH₂) Propan-2-yl with aminooxy and Boc
tert-Butyl N-(2-oxiranylmethyl)carbamate (compound 5 in ) C₉H₁₅NO₃ Boc, epoxide (oxirane) Allyl-derived epoxide backbone
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (AK Scientific) C₁₃H₁₉N₃O₂ Boc, alkyne, pyrazole Propargyl-pyrrole hybrid
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (1956335-01-5) C₁₀H₂₀ClNO₄S Boc, chlorosulfonyl (-SO₂Cl) Branched butane with sulfonyl chloride
tert-Butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate (MFCD16620517) C₁₇H₂₆N₂O₄ Boc, benzylamide, methoxy Propan-2-yl with amide and ether
tert-Butyl N-[1-[4-(aminomethyl)phenyl]propan-2-yl]carbamate (CID 165908499) C₁₅H₂₄N₂O₂ Boc, aminomethylphenyl Propan-2-yl with aromatic amine

Key Observations :

  • The aminooxy group in the target compound distinguishes it from epoxide (compound 5), alkyne (AK Scientific compound), and sulfonyl chloride derivatives.
Reactivity and Functional Group Utility

Key Findings :

  • The aminooxy group in the target compound enables pH-dependent conjugation, unlike the epoxide’s irreversible ring-opening.
  • Chlorosulfonyl derivatives exhibit higher electrophilicity, making them prone to hydrolysis but useful in sulfonating amines.
Physical and Spectroscopic Properties

Limited data on melting points or solubility are available in the evidence. However:

  • tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is reported as a white powder with >95% purity after synthesis.
  • Epoxide-containing analogs (e.g., compound 5) are typically liquids at room temperature due to lower molecular symmetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide
Reactant of Route 2
2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide

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